
2-thioxo-3-(4-(trifluoromethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “2-thioxo-3-(4-(trifluoromethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one” is C15H9F3N2OS . The molecular weight is 322.305 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented. It is known to be a solid and off-white in color .Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Antimicrobial Activities
- Anticonvulsant and Antimicrobial Potential : Derivatives of 2-thioxoquinazolin-4(3H)-ones, including 2-thioxo-3-(4-(trifluoromethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one, have shown promising results in anticonvulsant and antimicrobial activities. Specifically, certain derivatives exhibited broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi, along with potent anticonvulsant properties (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Synthesis Methods
- Practical Synthesis Protocols : There are effective methods for preparing 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, emphasizing practical simplicity, good yields, and environmental friendliness. Such methods contribute to the efficient production of these compounds for further research and application (Azizi & Edrisi, 2017).
- Eco-friendly Rapid Synthesis : Another approach focuses on eco-friendly and rapid synthesis of these compounds, highlighting the use of environmentally friendly components and catalyst-free processes, which is crucial for sustainable production (Molnar, Klenkar, & Tarnai, 2017).
Biological Activities
- Cytotoxic Activity : Certain derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one have demonstrated cytotoxic activities against various cell lines, indicating potential applications in cancer research and therapy (Nguyen et al., 2019).
- Anti-inflammatory and Analgesic Evaluation : These compounds have also been evaluated for their anti-inflammatory and analgesic properties, showcasing significant potential in this area, which could be crucial for developing new therapeutic agents (Rajasekaran, Rajamanickam, & Darlinquine, 2011).
Molecular Docking Studies
- Antimicrobial and Antidiabetic Drug Development : Molecular docking studies of 2,3-dihydroquinazolin-4(1H)-one derivatives have indicated their potential as antimicrobial and antidiabetic drugs, providing insights for future pharmaceutical developments (Zahmatkesh, Dilmaghani, & SarveAhrabi, 2022).
Safety and Hazards
“2-thioxo-3-(4-(trifluoromethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using protective gloves, clothing, and eye/face protection . If inhaled, the victim should be moved to fresh air and kept at rest .
Eigenschaften
IUPAC Name |
2-sulfanylidene-3-[4-(trifluoromethyl)phenyl]-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2OS/c16-15(17,18)9-5-7-10(8-6-9)20-13(21)11-3-1-2-4-12(11)19-14(20)22/h1-8H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQBUVFFLIGXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
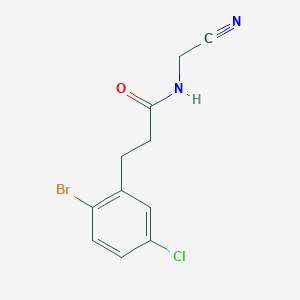
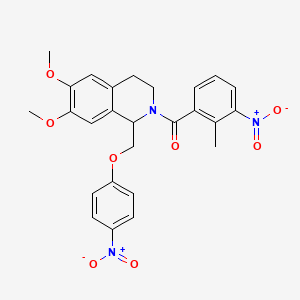
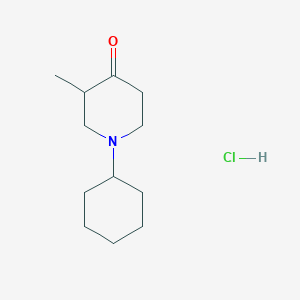
![ethyl N-[(E)-cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate](/img/structure/B2888536.png)
![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2888538.png)


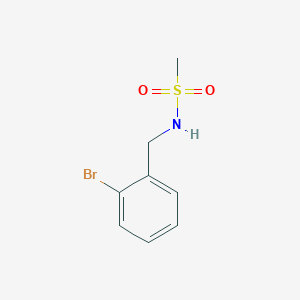
![5-Bromobenzo[d]isothiazol-3(2H)-one](/img/structure/B2888542.png)
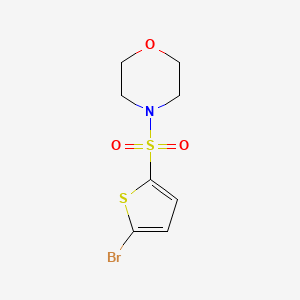
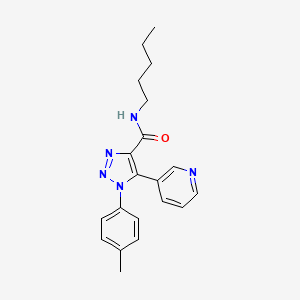

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2888547.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2888548.png)
